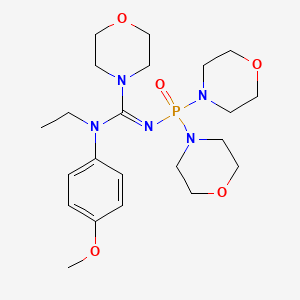

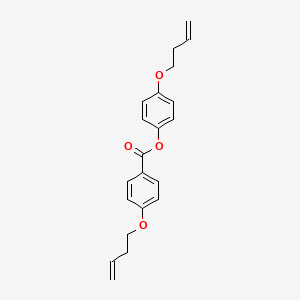

![molecular formula C20H15Cl3N4O3S B11709225 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)

2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ニトロ-N-(2,2,2-トリクロロ-1-{[(1-ナフチルアミノ)カルボチオイル]アミノ}エチル)ベンゾアミドは、分子式がC20H15Cl3N4O3S、分子量が497.791 g/molの複雑な有機化合物です 。この化合物は、ニトロ基、トリクロロメチル基、ナフチルアミノ基を含む独自の構造が特徴であり、様々な科学研究分野で注目されています。

準備方法

2-ニトロ-N-(2,2,2-トリクロロ-1-{[(1-ナフチルアミノ)カルボチオイル]アミノ}エチル)ベンゾアミドの合成は、通常、ニトロ基、トリクロロメチル基、ナフチルアミノ基の導入を含む複数の手順を伴います。具体的な合成経路と反応条件は異なる場合がありますが、一般的には以下の手順が含まれます。

ニトロ化: ベンゼン環へのニトロ基の導入。

塩素化: トリクロロメチル基の導入。

アミド化: ナフチルアミノ基とのアミド結合の形成。

化学反応の分析

2-ニトロ-N-(2,2,2-トリクロロ-1-{[(1-ナフチルアミノ)カルボチオイル]アミノ}エチル)ベンゾアミドは、以下の反応を含む様々な化学反応を起こす可能性があります。

酸化: ニトロ基は、強い酸化条件下でさらに酸化される可能性があります。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。

置換: トリクロロメチル基は、求核置換反応に関与することができます。

科学的研究の応用

この化合物は、特に化学と生物学の分野で、いくつかの科学研究における応用があります。有機合成における試薬として、および反応機構の研究におけるモデル化合物として使用されています。 生物学では、複雑な構造のために、酵素阻害やタンパク質結合に関する研究で使用される場合があります 。

作用機序

2-ニトロ-N-(2,2,2-トリクロロ-1-{[(1-ナフチルアミノ)カルボチオイル]アミノ}エチル)ベンゾアミドの作用機序は、酵素やタンパク質などの分子標的との相互作用を伴います。 ニトロ基はレドックス反応に関与することができ、トリクロロメチル基とナフチルアミノ基はタンパク質中の疎水性ポケットと相互作用し、その機能を阻害する可能性があります 。

類似の化合物との比較

2-ニトロ-N-(2,2,2-トリクロロ-1-{[(1-ナフチルアミノ)カルボチオイル]アミノ}エチル)ベンゾアミドと類似の化合物には、以下のようなものがあります。

3-ニトロ-N-(2,2,2-トリクロロ-1-{[(2-フリルメチル)アミノ]エチル)ベンゾアミド: この化合物は、ナフチルアミノ基の代わりにフリルメチル基を持つ、類似の構造を持っています.

2-MEO-N-(2,2,2-トリクロロ-1-(3-(4-MEO-2-ニトロ-PH)-チオウレイド)-エチル)-ベンゾアミド: この化合物は、メトキシ基とチオウレイド基を含み、異なる化学的性質を示します.

これらの化合物は構造的な類似性を共有していますが、官能基が異なるため、化学反応性と生物活性に違いが生じます。

類似化合物との比較

Similar compounds to 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide include:

3-nitro-N-(2,2,2-trichloro-1-{[(2-furylmethyl)amino]ethyl)benzamide: This compound has a similar structure but with a furylmethyl group instead of a naphthylamino group.

2-MEO-N-(2,2,2-trichloro-1-(3-(4-MEO-2-nitro-PH)-thioureido)-ethyl)-benzamide: This compound includes a methoxy group and a thioureido group, providing different chemical properties.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

特性

分子式 |

C20H15Cl3N4O3S |

|---|---|

分子量 |

497.8 g/mol |

IUPAC名 |

2-nitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |

InChI |

InChI=1S/C20H15Cl3N4O3S/c21-20(22,23)18(25-17(28)14-9-3-4-11-16(14)27(29)30)26-19(31)24-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,25,28)(H2,24,26,31) |

InChIキー |

RPQYBWJXKWYUFD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)

![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)

![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)

![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)

![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)